Hispolon

Catalog No.
S1542106
CAS No.
173933-40-9
M.F
C12H12O4
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hispolon

CAS Number

173933-40-9

Product Name

Hispolon

IUPAC Name

(3Z,5E)-6-(3,4-dihydroxyphenyl)-4-hydroxyhexa-3,5-dien-2-one

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C12H12O4/c1-8(13)6-10(14)4-2-9-3-5-11(15)12(16)7-9/h2-7,14-16H,1H3/b4-2+,10-6-

InChI Key

QDVIEIMMEUCFMW-QXYPORFMSA-N

SMILES

CC(=O)C=C(C=CC1=CC(=C(C=C1)O)O)O

Synonyms

HISPOLON(P)

Canonical SMILES

CC(=O)C=C(C=CC1=CC(=C(C=C1)O)O)O

Isomeric SMILES

CC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)O)\O

Description

The exact mass of the compound Hispolon is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hispolon is a naturally occurring compound found in Phellinus linteus, a type of medicinal mushroom traditionally used in East Asian medicine []. Recent scientific research has focused on its potential application as an anticancer agent.

Antitumor Effects

Studies have shown that hispolon exhibits cytotoxic effects on various human cancer cell lines, including those from bladder, colorectal, and other cancers [, ]. This cytotoxicity, or cell death, suggests hispolon's potential for tumor suppression.

  • Targeting Signaling Pathways

    Hispolon appears to work by suppressing specific signaling pathways within cancer cells. One study identified its ability to inhibit the SRC/STAT3/Survivin pathway, which plays a crucial role in cell survival and proliferation in bladder cancer []. Another study highlighted its potential to target the WNT/β-catenin pathway, a well-known driver of colorectal cancer progression [].

  • Inducing Apoptosis

    Hispolon can trigger apoptosis, a form of programmed cell death, in cancer cells. This eliminates cancer cells without harming healthy tissues [].

Hispolon is characterized by its complex structure, which includes multiple hydroxyl groups and a phenolic backbone. Its chemical structure can be represented as follows:

  • Chemical Formula: C₁₈H₁₈O₇
  • Molecular Weight: Approximately 342.34 g/mol

The compound exhibits significant solubility in organic solvents and has been identified as a key bioactive component in various medicinal applications .

That enhance its functional properties. Notably, it can react with sulfonamide derivatives to form pyrazole sulfonamides. This reaction typically involves the use of ethanol and pyridine as solvents and can yield high-purity products characterized through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

Example Reaction

A typical reaction involves hispolon reacting with 4-sulfonamidephenyl hydrazine hydrochloride to produce derivatives with potential antimicrobial properties.

Hispolon exhibits a wide array of biological activities:

  • Anticancer Activity: It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins like Bcl-2 .
  • Anti-inflammatory Effects: Hispolon significantly reduces the production of pro-inflammatory cytokines such as interleukin 6 and tumor necrosis factor-alpha by targeting key signaling pathways like nuclear factor kappa B .
  • Antioxidant Properties: The compound demonstrates strong antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cells .

The synthesis of hispolon can be achieved through various methods:

  • Extraction from Natural Sources: Primarily isolated from the fruiting bodies of Phellinus linteus.
  • Chemical Synthesis: Involves the reaction of phenolic compounds with specific reagents under controlled conditions to yield hispolon and its derivatives .

Example Synthesis

A notable method involves reacting dihydrohispolon with hydrazine derivatives in an ethanol/pyridine mixture to produce novel pyrazole sulfonamides.

Hispolon has several applications across different fields:

  • Pharmaceuticals: Utilized for developing anticancer drugs due to its ability to induce apoptosis in tumor cells.
  • Nutraceuticals: Incorporated into dietary supplements for its antioxidant properties.
  • Cosmetics: Used in formulations aimed at reducing inflammation and oxidative damage on the skin .

Research indicates that hispolon interacts with various cellular pathways:

  • It modulates signaling pathways such as phosphatidylinositol 3-kinase/protein kinase B and mitogen-activated protein kinase, which are crucial for cell survival and proliferation .
  • Studies have shown that hispolon can enhance the efficacy of other therapeutic agents when used in combination therapies against cancer.

Similar Compounds: Comparison with Other Compounds

Several compounds share similarities with hispolon regarding their chemical structure and biological activity. Below is a comparison highlighting their uniqueness:

CompoundStructure SimilarityBiological ActivityUnique Features
Cinnamic AcidSimilar phenolic structureAntioxidantBasic structure without hydroxyl groups
CurcuminPolyphenolic compoundAnti-inflammatory, anticancerContains a diketone structure
ResveratrolPolyphenolic compoundAntioxidant, cardioprotectiveKnown for cardiovascular benefits
QuercetinFlavonoid with phenolic ringsAntioxidant, anti-inflammatoryStrong anti-allergic properties

Hispolon stands out due to its unique combination of multiple hydroxyl groups that enhance its solubility and reactivity, contributing to its potent biological effects.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

220.07355886 g/mol

Monoisotopic Mass

220.07355886 g/mol

Heavy Atom Count

16

Wikipedia

Hispolon

Dates

Modify: 2024-02-18
A. A. Ali, Nasser; Jansen, Rolf; Pilgrim, Horst; Liberra, Kerstin; Lindequist, Ulrike; Hispolon, a yellow pigment from Inonotus hispidus, Phytochemistry, 413, 927-929. DOI:10.1016/0031-9422(95)00717-2

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